molecular formula C17H18FN3S B1261673 N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide CAS No. 1113044-49-7

N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide

Cat. No. B1261673
CAS RN: 1113044-49-7
M. Wt: 315.4 g/mol
InChI Key: VRKZHYSJZOUICG-UHFFFAOYSA-N
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Description

“N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide” belongs to the class of organic compounds known as phenylpiperidines . Phenylpiperidines are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of “N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide” is C17H18FN3S . Its molecular weight is 315.41 g/mol .

Scientific Research Applications

  • Pharmacological Activities of Derivatives : Derivatives of similar chemical structures have been investigated for their anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, antibacterial, and antifungal activities. Some synthesized compounds in this category have shown potent anti-inflammatory activity with minimal ulcerogenic effects and lipid peroxidation, alongside moderate antimicrobial activity against specific bacterial and fungal strains (Hussain & Kaushik, 2015).

  • Quantum Chemical and Molecular Dynamic Studies : Piperidine derivatives have been used in studies predicting inhibition efficiencies on the corrosion of iron. These studies involve quantum chemical calculations and molecular dynamics simulations, examining the adsorption behaviors and binding energies of these compounds on various metal surfaces (Kaya et al., 2016).

  • Agonist Activity in Neuropharmacology : Certain derivatives exhibit high-affinity binding and selectivity to specific receptors like 5-HT1A receptors. These compounds have shown promising results in studies related to oral bioavailability and agonist activity, potentially useful in developing antidepressants (Vacher et al., 1999).

  • Role in Radiopharmaceuticals : N-(piperidin-1-yl) derivatives have been synthesized for potential use in radiotracer studies, particularly in positron emission tomography (PET) for studying specific receptors in the brain. This underscores their application in advanced imaging techniques (Katoch-Rouse & Horti, 2003).

  • Anticancer Studies : Pyrazole-1-carbothioamide nucleosides, related in structure, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These studies also involve molecular docking to understand their mechanism of action in cancer chemotherapy (Radwan et al., 2019).

  • Synthesis for Inhibitor Development : The compound has been used in synthesizing key intermediates for developing potent inhibitors, like deoxycytidine kinase inhibitors. This indicates its utility in therapeutic drug development (Zhang et al., 2009).

properties

IUPAC Name

N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3S/c18-14-4-5-16(21-10-2-1-3-11-21)15(12-14)20-17(22)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKZHYSJZOUICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)NC(=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide

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